Cas no 2228453-40-3 (3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one)

3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one
- 2228453-40-3
- EN300-1947275
-
- インチ: 1S/C11H11F3O/c1-7-3-4-9(8(2)5-7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3
- InChIKey: AFASNCSHYFFEGK-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(C)=CC=1C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 216.07619946g/mol
- どういたいしつりょう: 216.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 17.1Ų
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947275-0.05g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1947275-0.25g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1947275-1g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1947275-10g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1947275-0.5g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1947275-0.1g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1947275-5g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1947275-2.5g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1947275-1.0g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-1947275-5.0g |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
2228453-40-3 | 5g |
$2277.0 | 2023-05-31 |
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-oneに関する追加情報
Introduction to 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one (CAS No. 2228453-40-3)
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one, with the CAS number 2228453-40-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of trifluoroketones and is characterized by its aromatic ring substituted with methyl groups and a trifluoromethyl ketone moiety. The combination of these functional groups imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one consists of a 2,4-dimethylphenyl ring attached to a trifluoromethyl ketone group. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties. Trifluoromethyl groups are known for their electron-withdrawing effect, which can enhance the reactivity of adjacent functional groups and improve the compound's stability under various conditions. This makes 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one an attractive candidate for use in the synthesis of more complex molecules.
In the realm of pharmaceutical research, 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one has shown promise as an intermediate in the development of novel drugs. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, which are crucial factors in drug design. Recent studies have explored its use in the synthesis of inhibitors for various enzymes and receptors, including those involved in cancer and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one as a key intermediate in the synthesis of potent inhibitors for protein kinases.
Beyond pharmaceutical applications, 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one has also found utility in materials science. The unique combination of aromatic and trifluoromethyl functionalities makes it suitable for the preparation of advanced materials with tailored properties. For example, it can be used as a building block for polymers with enhanced thermal stability and mechanical strength. Research published in Advanced Materials demonstrated the synthesis of high-performance polymers using 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one, which exhibited excellent thermal resistance and chemical inertness.
The synthesis of 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include Friedel-Crafts acylation followed by fluorination or direct fluorination of a suitable precursor. These methods have been optimized to minimize side reactions and maximize product quality. The choice of synthetic route often depends on the specific requirements of the application and the availability of starting materials.
In terms of safety and handling, while 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used to prevent skin contact and inhalation. Additionally, storage conditions should be controlled to maintain product integrity and prevent degradation.
The future prospects for 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one are promising. Ongoing research continues to uncover new applications and optimize existing ones. For instance, there is growing interest in using this compound as a platform for developing multifunctional materials with enhanced properties for use in electronics and energy storage devices. Furthermore, its potential as a building block for novel drug candidates remains an active area of investigation.
In conclusion, 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one (CAS No. 2228453-40-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working in pharmaceuticals and materials science. As research progresses and new applications are discovered, 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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